REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:12]2[C:11](=[O:13])[NH:10][C:9](=[S:14])[NH:8][C:7]=2[O:6][C:5](=[O:15])[CH:4]=1)[CH3:2].O.[CH3:17]N(C=O)C>>[CH2:1]([C:3]1[C:12]2[C:11](=[O:13])[NH:10][C:9]([S:14][CH3:17])=[N:8][C:7]=2[O:6][C:5](=[O:15])[CH:4]=1)[CH3:2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered funnel
|
Type
|
WASH
|
Details
|
The solid residue was washed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(OC=2N=C(NC(C21)=O)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |